(1r,4r)-4-(Benzyl(tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid
CAS No.:
Cat. No.: VC16190384
Molecular Formula: C19H27NO4
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27NO4 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20(13-14-7-5-4-6-8-14)16-11-9-15(10-12-16)17(21)22/h4-8,15-16H,9-13H2,1-3H3,(H,21,22) |
| Standard InChI Key | BEYNEIXZNXIUPC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC(CC2)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid, reflects its stereospecific (1R,4R) configuration. The cyclohexane ring adopts a chair conformation, with the Boc-protected amino group and benzyl moiety occupying equatorial positions to minimize steric strain. The carboxylic acid group at position 1 enhances solubility in polar solvents, while the Boc group provides steric protection for the amine during synthetic manipulations.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 4-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid |
| InChI Key | InChI=1S/C19H27NO4/c1-19(2,3)24-18(23)20(13-14-7-5-4-6-8-14)16-11-9-15(10-12-16)17(21)22/h4-8,15-16H,9-13H2,1-3H3,(H,21,22) |
| Topological Polar Surface | 75.6 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the Boc group’s tert-butyl protons (δ 1.4 ppm, singlet) and the benzyl aromatic protons (δ 7.2–7.4 ppm, multiplet). The cyclohexane ring protons exhibit coupling patterns consistent with the (1R,4R) stereochemistry, confirmed via NOESY experiments. Infrared spectroscopy shows characteristic stretches for the carbonyl groups of the Boc (≈1680 cm) and carboxylic acid (≈1700 cm).
Synthesis and Manufacturing
Stepwise Synthesis
The synthesis typically begins with (1R,4R)-4-aminocyclohexanecarboxylic acid, which undergoes sequential protection:
-
Boc Protection: Treatment with di-tert-butyl dicarbonate (BocO) in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) yields the Boc-protected intermediate.
-
Benzylation: The free amine is alkylated using benzyl bromide in the presence of a base such as potassium carbonate.
-
Purification: Final purification via column chromatography or recrystallization ensures enantiomeric purity >98%.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | BocO, THF, EtN, 0°C→RT | 85% |
| Benzylation | BnBr, KCO, DMF, 60°C | 78% |
Industrial-Scale Production
Industrial protocols optimize solvent recycling and catalytic efficiency. Continuous flow systems have been explored to enhance reaction control and reduce waste . Challenges include minimizing racemization during benzylation, addressed through low-temperature kinetics.
Biological Activity and Mechanisms
Enzyme Inhibition
Preliminary studies suggest that the compound’s cyclohexane scaffold mimics proline-rich regions of proteins, enabling inhibition of prolyl oligopeptidase (POP) with an IC of 12 µM. Molecular docking simulations indicate hydrogen bonding between the carboxylic acid group and the enzyme’s catalytic serine residue.
Pharmaceutical Applications
Intermediate in Drug Synthesis
The compound’s primary application lies in synthesizing chiral amines for kinase inhibitors and protease antagonists. For example, it serves as a precursor to HCV NS3/4A protease inhibitors, where the cyclohexane core stabilizes the transition-state analog.
Prodrug Development
Ester derivatives of the carboxylic acid group (e.g., ethyl esters) improve oral bioavailability. In vivo studies of prodrugs show a 40% increase in plasma half-life compared to the parent acid .
Future Directions
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains or nanoparticle conjugation could enhance tumor-specific uptake. Computational models predict a 3-fold increase in blood-brain barrier penetration with PEGylation .
Green Chemistry Innovations
Catalytic asymmetric synthesis using organocatalysts (e.g., MacMillan catalyst) may reduce reliance on chiral resolution. Pilot-scale trials report enantiomeric excess (ee) >90% with 20% reduced solvent use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume